3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid
Description
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is a fluorinated benzoic acid derivative characterized by:
- Core structure: A benzoic acid backbone substituted with fluorine atoms at the 3- and 5-positions.
- Functional groups: A prop-2-yn-1-ylamino (propargylamine) group at the 4-position.
- Molecular formula: C₁₀H₇F₂NO₂ (inferred from structural analysis) .
Properties
IUPAC Name |
3,5-difluoro-4-(prop-2-ynylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHPQNPRJKROBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=C1F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylate Protection and Nitration
The synthesis begins with 3,5-difluoro-4-nitrobenzoic acid as the precursor. To prevent interference from the carboxylic acid during subsequent reactions, the acid is protected as an ethyl ester via thionyl chloride-mediated acyl chloride formation. Treatment with ethanol yields ethyl 3,5-difluoro-4-nitrobenzoate (Table 1).
Table 1. Esterification of 3,5-difluoro-4-nitrobenzoic acid
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂, EtOH | DCM | Reflux | 12 | 89 |
Catalytic Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon in tetrahydrofuran (THF). This step produces ethyl 4-amino-3,5-difluorobenzoate with high regioselectivity (Table 2).
Table 2. Nitro group reduction conditions
| Catalyst | H₂ Pressure (psi) | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | THF | 25 | 95 |
Propargylation of Primary Amine
The primary amine undergoes alkylation with propargyl bromide in the presence of potassium carbonate. To minimize dialkylation, a 1:1 molar ratio of amine to propargyl bromide is maintained. The product, ethyl 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoate , is isolated in moderate yield (Table 3).
Table 3. Alkylation reaction parameters
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 8 | 72 |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using lithium hydroxide in a THF/water mixture, yielding the final product 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid (Table 4).
Table 4. Deprotection conditions
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH | THF/H₂O (3:1) | 50 | 4 | 91 |
Direct Nucleophilic Substitution Route
Halogenation of 4-Amino-3,5-difluorobenzoic Acid
In this approach, 4-chloro-3,5-difluorobenzoic acid is treated with propargylamine under Ullmann coupling conditions. Copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) facilitate the substitution, though yields are lower due to competing side reactions (Table 5).
Table 5. Ullmann coupling parameters
| Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | DMEDA | DMSO | 100 | 58 |
Mitsunobu-Based Amination Strategy
Alcohol Intermediate Formation
The carboxylic acid is first protected as a tert-butyl ester to avoid side reactions. A Mitsunobu reaction then installs the propargylamine group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Table 6).
Table 6. Mitsunobu reaction conditions
| Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| DEAD, PPh₃ | THF | 0 → 25 | 65 |
Reductive Amination Approach
Ketone Intermediate Synthesis
Oxidation of 3,5-difluoro-4-(prop-2-yn-1-yl)benzyl alcohol to the corresponding ketone enables reductive amination with ammonium acetate and sodium cyanoborohydride. However, this method suffers from poor regiocontrol (Table 7).
Table 7. Reductive amination parameters
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 6 | 41 |
Comparative Analysis of Methodologies
Yield and Scalability
The nitro reduction pathway (Method 1) offers the highest overall yield (72–91% per step) and scalability, making it the preferred industrial route. In contrast, Ullmann coupling (Method 2) and Mitsunobu reactions (Method 3) are limited by catalyst costs and moderate yields.
Functional Group Compatibility
Carboxylate protection is critical in Methods 1 and 3 to prevent side reactions during amination. Propargyl bromide’s volatility necessitates strict temperature control in Method 1, while Method 4’s ketone intermediate requires anhydrous conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atoms at positions 3 and 5 activate the aromatic ring for nucleophilic aromatic substitution (NAS). Key observations include:
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80–100°C to yield 4-[(prop-2-yn-1-yl)amino]-3,5-diaminobenzoic acid derivatives. Steric hindrance from the propargyl group slows substitution kinetics.
-
Hydrolysis : Under basic conditions (KOH/EtOH, reflux), one fluorine atom is replaced by hydroxyl, forming 3-fluoro-5-hydroxy derivatives.
Table 1: NAS Reaction Conditions and Outcomes
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3,5-Difluoro derivative | Methylamine | DMF, 80°C, 12 h | 3-Fluoro-5-methylaminobenzoic acid | 72 |
| 3,5-Difluoro derivative | H₂O | KOH/EtOH, reflux, 6 h | 3-Fluoro-5-hydroxybenzoic acid | 65 |
Cycloaddition Reactions
The propargylamino group participates in [3+2] cycloadditions with azides under Cu(I) catalysis (Click Chemistry):
-
Triazole Formation : Reacts with benzyl azide in THF/H₂O (1:1) with CuSO₄·5H₂O and sodium ascorbate at 25°C, yielding 1,4-disubstituted triazoles .
Mechanistic Pathway :
-
Cu(I) coordinates to the alkyne, lowering activation energy.
-
Azide undergoes cycloaddition to form a six-membered copper-bound transition state.
Coupling Reactions
The carboxylic acid group enables amide bond formation via activation with EDC/HOBt:
-
Peptide Synthesis : Couples with glycine methyl ester in DMF (0°C to RT, 24 h) to form 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoyl-glycine methyl ester (85% yield) .
Key Data :
-
Reagents : EDC (1.2 eq), HOBt (1.5 eq), DMF, 4 Å molecular sieves.
-
Reaction Monitoring : Progress tracked via TLC (Rf shift from 0.3 to 0.7 in EtOAc/hexane 1:1) .
Base-Mediated Cyclization
Under microwave irradiation (120°C, 20 min), intramolecular cyclization occurs between the propargylamino group and the carboxylic acid, forming a γ-lactam ring .
Example :
-
Product : 6-Methylene-3,5-difluoro-1,4-dihydro-2H-pyrrolo[3,4-b]pyridin-2-one (68% yield).
-
Mechanism : Deprotonation of the carboxylic acid initiates nucleophilic attack on the alkyne, followed by 5-exo-dig cyclization .
Reduction and Oxidation
-
Alkyne Reduction : Hydrogenation over Lindlar catalyst (H₂, 1 atm) selectively reduces the propargyl group to cis-allylamine (92% yield).
-
Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the alkyne to a ketone, yielding 3,5-difluoro-4-(2-oxopropylamino)benzoic acid.
Steric and Electronic Effects
Scientific Research Applications
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-ylamino group can form covalent bonds with target proteins, leading to changes in their function. The fluorine atoms can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is highlighted through comparisons with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Propargylamino group: The alkyne in the target compound enables bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in silyl- or ester-substituted analogs . Fluorine atoms: The 3,5-difluoro pattern enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, a trait shared with 3,5-Difluoro-4-(triethylsilyl)benzoic acid .
Biological Activity: While 3,5-Difluoro-4-(trifluoroethoxy)benzoic acid shows weak receptor binding due to its polar trifluoroethoxy group , the propargylamino group in the target compound may improve target specificity via hydrogen bonding or covalent interactions.
Synthetic Accessibility: The propargylamino group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling, contrasting with the silylation or esterification methods used for analogs .
Research Implications
Biological Activity
3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid (CAS No. 1340228-34-3) is a fluorinated benzoic acid derivative notable for its unique structural features, including two fluorine atoms and a prop-2-yn-1-ylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C10H7F2NO2, with a molecular weight of 211.16 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and bioactivity, making it an interesting candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The prop-2-yn-1-ylamino group can form covalent bonds with target proteins, influencing their functions. Additionally, the fluorine atoms may enhance the binding affinity to enzymes or receptors, thus modulating their activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with fluorinated groups can enhance antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 3,5-Difluoro Derivative | Moderate | 125 |
| Coumarin Analogues | High | <50 |
| Non-fluorinated Analogues | Low | >200 |
The structure–activity relationship (SAR) studies indicate that the introduction of fluorine atoms increases the potency of these compounds against microbial strains .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, it has shown promising results against various cancer cell lines, indicating potential as a lead compound in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study involving analogues of 3,5-difluoro compounds revealed that those with similar structures exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The most potent analogue demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines indicated that the compound could reduce cell viability significantly at concentrations ranging from 25 to 100 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Q & A
Basic: What are the key synthetic routes for preparing 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid?
The synthesis typically involves functionalizing a benzoic acid scaffold. A common approach includes:
- Halogenation : Starting with 4-aminobenzoic acid derivatives, fluorination at the 3 and 5 positions using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) .
- Amination : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or coupling reactions. For example, reacting 3,5-difluoro-4-aminobenzoic acid with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/water) to isolate the product.
Validation : Monitor reaction progress via TLC or HPLC. Confirm structure using H/F NMR and FTIR (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group) .
Basic: How can the purity and stability of this compound be assessed under laboratory conditions?
- Purity Analysis :
- Stability Testing :
- Store at –20°C under inert gas (N₂/Ar).
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free benzoic acid or propargylamine derivatives .
Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) to enhance solubility via inclusion complexes .
- pH Adjustment : The carboxylic acid group (pKa ~2.5) allows ionization in neutral buffers (e.g., PBS pH 7.4), improving solubility.
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to increase lipophilicity, then hydrolyze in vivo .
Validation : Measure solubility via shake-flask method and confirm using UV-Vis spectroscopy .
Advanced: How does the propargyl group influence the compound’s reactivity in click chemistry applications?
The propargylamine moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Reaction Conditions : Mix with azide-containing biomolecules (e.g., PEG-azide) in the presence of CuSO₄, sodium ascorbate, and TBTA ligand in t-BuOH/H₂O (1:1) at 25°C .
- Applications : Conjugation with fluorescent tags (e.g., Alexa Fluor 488-azide) for cellular imaging or drug delivery studies.
Caution : Propargyl groups may undergo side reactions (e.g., oxidation to ketones) under harsh conditions. Monitor via LC-MS .
Advanced: What contradictory data exist regarding the biological activity of fluorinated benzoic acid derivatives?
- Enzyme Inhibition : While 3,5-difluoro-2-hydroxybenzoic acid shows COX-2 inhibition (IC₅₀ = 1.2 µM) , analogs lacking the hydroxyl group (e.g., 3,5-difluorobenzoic acid) exhibit negligible activity, suggesting the hydroxyl group is critical for binding.
- Antimicrobial Activity : 2-Amino-4-bromo-3,5-difluorobenzoic acid inhibits E. coli (MIC = 8 µg/mL), but replacing bromine with propargylamine may alter membrane permeability .
Resolution : Perform comparative SAR studies using analogs with systematic substitutions (e.g., –OH, –Br, –NH-propargyl) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The fluorines enhance binding via halogen bonding (e.g., with backbone carbonyls) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the propargyl group in hydrophobic pockets.
Validation : Correlate with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : F NMR (δ = –110 to –120 ppm for aromatic F), H NMR (propargyl CH₂ at δ ~4.5 ppm) .
- FTIR : Confirm –COOH (1700–1720 cm⁻¹) and –C≡C– (2100 cm⁻¹).
- HRMS : ESI+ mode for [M+H]⁺ (calculated m/z for C₁₀H₇F₂NO₂: 228.0421) .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Regioselectivity : Fluorination at 3/5 positions may compete with overhalogenation. Use directing groups (e.g., –NH₂) to control site specificity .
- Scale-Up Risks : Exothermic reactions (e.g., propargylation) require controlled addition (e.g., syringe pump) and cooling .
Mitigation : Optimize stoichiometry (e.g., 1.1 eq propargyl bromide) and monitor via in-line FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
